molecular formula C15H16F3N3O3 B6543445 N-(4-{[2-(2,2,2-trifluoroacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide CAS No. 1021206-98-3

N-(4-{[2-(2,2,2-trifluoroacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide

Katalognummer B6543445
CAS-Nummer: 1021206-98-3
Molekulargewicht: 343.30 g/mol
InChI-Schlüssel: PKKLRFGOVNOZNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “N-(4-{[2-(2,2,2-trifluoroacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide” is a complex organic molecule. It contains a trifluoroacetamido group, a carbamoyl group, a phenyl group, and a cyclopropanecarboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The trifluoroacetamido group would likely have a strong electron-withdrawing effect, which could influence the structure and reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the trifluoroacetamido, carbamoyl, phenyl, and cyclopropanecarboxamide groups. The trifluoroacetamido group, in particular, could make the compound more reactive towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the trifluoroacetamido, carbamoyl, phenyl, and cyclopropanecarboxamide groups. For example, the trifluoroacetamido group could increase the compound’s polarity, potentially affecting its solubility in different solvents .

Wissenschaftliche Forschungsanwendungen

Antiangiogenic Activity

(E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide: (referred to as compound 10 ) was designed as an inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) . Its essential pharmacophoric features allow it to interact with the catalytic pocket of VEGFR-2 . The compound’s antiangiogenic properties make it a potential candidate for inhibiting angiogenesis, a process crucial for tumor growth and metastasis.

VEGFR-2 Inhibition

Molecular docking assessments suggest that compound 10 can bind to and inhibit VEGFR-2. Additionally, six molecular dynamic (MD) experiments confirmed its stable binding over 100 nanoseconds. The precise binding energy was further identified using molecular mechanics energies combined with the generalized born and surface area (MM-GBSA) analysis .

Drug Resistance Modulation

Efforts to combat antimicrobial and anticancer drug resistance have led to investigations of novel compounds. Compound 10’s unique structure warrants exploration as a potential modulator of drug resistance mechanisms in pathogens and cancer cells .

Other Biological Activities

While VEGFR-2 inhibition is a prominent application, researchers should explore other biological activities associated with compound 10. These may include interactions with other kinases, receptors, or cellular pathways.

Wirkmechanismus

Target of Action

Compounds with similar structures have been reported to inhibit vascular endothelial growth factor receptor-2 (vegfr-2) . VEGFR-2 plays a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.

Mode of Action

Similar compounds have been reported to interact with the catalytic pocket of vegfr-2, inhibiting its activity . This inhibition prevents the receptor from triggering downstream signaling pathways that promote angiogenesis.

Eigenschaften

IUPAC Name

4-(cyclopropanecarbonylamino)-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O3/c16-15(17,18)14(24)20-8-7-19-12(22)9-3-5-11(6-4-9)21-13(23)10-1-2-10/h3-6,10H,1-2,7-8H2,(H,19,22)(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKLRFGOVNOZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(cyclopropanecarboxamido)-N-(2-(2,2,2-trifluoroacetamido)ethyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.